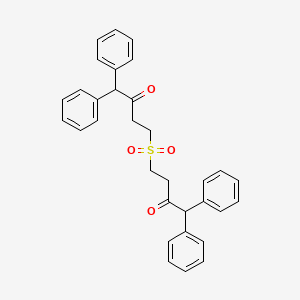
4,4'-Sulfonylbis(1,1-diphenylbutan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple phenyl groups and a sulfonyl functional group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This step introduces the sulfonyl functional group into the molecule.
Final Coupling: The final step involves coupling the sulfonylated intermediate with another aromatic compound through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-ol
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-amine
Uniqueness
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one stands out due to its specific structural features, such as the presence of multiple phenyl groups and a sulfonyl functional group. These features contribute to its unique chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
63261-20-1 |
|---|---|
Molekularformel |
C32H30O4S |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
4-(3-oxo-4,4-diphenylbutyl)sulfonyl-1,1-diphenylbutan-2-one |
InChI |
InChI=1S/C32H30O4S/c33-29(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)21-23-37(35,36)24-22-30(34)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,31-32H,21-24H2 |
InChI-Schlüssel |
IYNZEMUHGCUASW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCS(=O)(=O)CCC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















